

Toxicological Profile of Senecionine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant species worldwide, particularly in the Senecio genus.[1] While PA N-oxides are generally considered less toxic than their parent tertiary amine alkaloids, they can be reduced back to their toxic forms in the gastrointestinal tract and liver, posing a significant health risk to humans and livestock.[2] This technical guide provides a comprehensive overview of the toxicological profile of Senecionine N-oxide, summarizing available quantitative data, outlining experimental methodologies, and visualizing key toxicological pathways.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C18H25NO6	[1]
Molar Mass	351.39 g/mol	[1]
CAS Number	13268-67-2	[1]
Appearance	Solid	[3]
Solubility	Soluble in DMF (5 mg/ml), DMSO (2 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 0.1 mg/ml)	[3]

Toxicokinetics and Metabolism

Following ingestion, Senecionine N-oxide can be absorbed from the gastrointestinal tract. A crucial step in its toxicity is the reduction to its parent tertiary amine, senecionine, which can be carried out by gut microbiota and liver enzymes.[2] Senecionine is then metabolized in the liver via three main pathways: N-oxidation, hydrolysis, and oxidation.[3] While N-oxidation and hydrolysis are considered detoxification pathways leading to excretable products, the oxidative pathway is responsible for its toxicity.[3]

The toxic pathway involves the desaturation of the pyrrolizidine core by cytochrome P450 (CYP) monooxygenases to form a highly reactive pyrrolic ester.[3] This electrophilic metabolite can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2][3] It can also be detoxified by conjugation with glutathione (GSH).[3]

Metabolic Activation Pathway

Click to download full resolution via product page

Metabolic activation of Senecionine N-oxide to toxic pyrrolic esters.

Toxicological Data

Limited quantitative toxicological data are available specifically for Senecionine N-oxide. Most studies focus on the parent compound, senecionine.

Acute Toxicity

Endpoint	Value	Species	Route	Reference
LD50	85 mg/kg	Rat	Oral	[3][4]
LD ₅₀	33 mg/kg	Rat	Intraperitoneal	[3]

Subchronic, Reproductive, and Developmental Toxicity

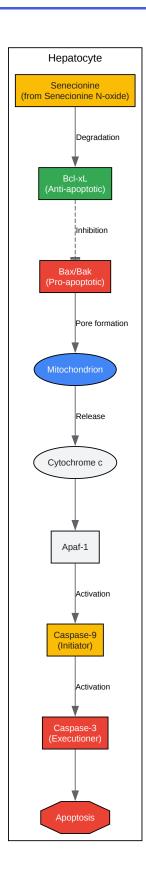
Specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) values for Senecionine N-oxide from subchronic, reproductive, or developmental toxicity studies are not readily available in the public domain. However, studies on the parent compound, senecionine, and extracts containing it have shown reproductive and developmental effects. For instance, a methanol extract of Senecio vulgaris containing senecionine and senecionine N-oxide significantly decreased the number of normal fetuses in pregnant rats when administered orally on days 1-10 postcoitum.[5] In a chick embryotoxicity screening test (CHEST), senecionine N-oxide showed no effect at doses up to 100 micrograms, while its parent compound, senecionine, showed embryotoxicity at 3-30 micrograms.[6][7]

Mechanism of Toxicity

The primary mechanism of toxicity for Senecionine N-oxide is its conversion to senecionine and subsequent metabolic activation to reactive pyrrolic esters. These electrophilic metabolites can alkylate cellular macromolecules, leading to a cascade of toxic effects.

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the pyrrolic metabolites of senecionine is the basis for its genotoxic and carcinogenic properties.[3] Rodent studies have demonstrated that senecionine can induce tumor formation in various organs, including the liver, lungs, and gastrointestinal tract.[3]


Hepatotoxicity

Hepatotoxicity is a hallmark of pyrrolizidine alkaloid poisoning. The covalent binding of pyrrolic metabolites to liver proteins disrupts cellular function and leads to hepatocellular necrosis, veno-occlusive disease, and liver failure.[3]

Apoptosis

Studies on the parent compound, senecionine, indicate the involvement of the mitochondrial pathway of apoptosis in its cytotoxicity. This pathway is likely relevant for Senecionine N-oxide following its conversion to senecionine. The proposed mechanism involves the degradation of the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[8]

Click to download full resolution via product page

Proposed mitochondrial-mediated apoptotic pathway induced by senecionine.

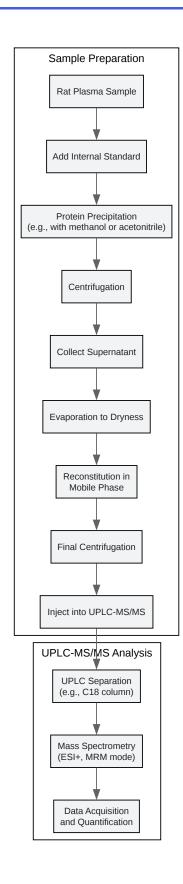
Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Senecionine N-oxide are not widely published. However, standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically employed. Below are general outlines for relevant assays.

In Vivo Toxicity Studies (General Principles based on OECD Guidelines)

- Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study is designed
 to provide information on the possible health hazards arising from repeated exposure over a
 prolonged period.[3][4][9]
 - Test System: Typically rats, with at least 10 males and 10 females per dose group.
 - Dose Levels: At least three dose levels plus a control group. The highest dose should induce toxicity but not death.
 - Administration: Daily oral administration (gavage, diet, or drinking water) for 90 days.
 - Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
 - Endpoints: Hematology, clinical biochemistry, urinalysis, gross necropsy, and histopathology of major organs. This study can provide a No-Observed-Adverse-Effect Level (NOAEL).[10]
- Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity
 Screening Test (OECD 422): This study provides information on general systemic toxicity as well as effects on male and female reproductive performance.[2][11][12]
 - Test System: Rats, with at least 10 males and 10 females per dose group.
 - Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week premating period) and females are dosed throughout the study (approximately 54 days).[11]

- Endpoints: In addition to the endpoints in OECD 408, this study includes evaluation of mating performance, fertility, pregnancy outcomes, and offspring viability and growth.
- Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the
 potential adverse effects on the pregnant female and the developing embryo and fetus.[13]
 [14]
 - Test System: Typically rats or rabbits, with at least 20 pregnant females per group.
 - Dosing Period: From implantation to the day before scheduled cesarean section.
 - Endpoints: Maternal clinical signs, body weight, and food consumption. Fetal evaluations
 include viability, body weight, and external, visceral, and skeletal examinations for
 malformations.


In Vitro Genotoxicity Assays (General Principles)

- Bacterial Reverse Mutation Test (Ames Test OECD 471): This test uses amino acidrequiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
 - Principle: The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). Mutagenic substances will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium.
 - Procedure: A general procedure involves exposing the bacterial strains to various concentrations of the test substance, plating on minimal agar plates, and counting the number of revertant colonies after incubation.

Analytical Methodology: Quantification in Biological Matrices (General Protocol)

The following provides a general workflow for the quantification of Senecionine N-oxide in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), based on methods for similar compounds.[15][16]

Click to download full resolution via product page

General workflow for the quantification of Senecionine N-oxide in rat plasma.

- Sample Preparation:
 - To a plasma sample, add an appropriate internal standard.
 - Precipitate proteins by adding a solvent like methanol or acetonitrile.
 - Centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness.
 - Reconstitute the residue in the initial mobile phase.
 - Centrifuge again to remove any remaining particulates.
 - Transfer the supernatant to an autosampler vial for injection.
- UPLC-MS/MS Conditions (Example):
 - Column: A reverse-phase C18 column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid.
 - Ionization: Electrospray ionization in positive mode (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of the analyte and internal standard.

Conclusion

Senecionine N-oxide, while less acutely toxic than its parent alkaloid, poses a significant toxicological risk due to its in vivo reduction to senecionine. The primary mechanism of toxicity involves metabolic activation to highly reactive pyrrolic esters that damage cellular macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity. The induction of apoptosis via the mitochondrial pathway appears to be a key event in its cytotoxicity. A significant lack of publicly available data on the chronic, reproductive, and developmental toxicity of Senecionine N-oxide, including NOAEL and LOAEL values, highlights the need for further research to fully characterize its risk to human and animal health. The methodologies

and pathways described in this guide provide a framework for researchers and drug development professionals to approach the toxicological evaluation of this and other pyrrolizidine alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oecd.org [oecd.org]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Oral Toxicity OECD 408 Altogen Labs [altogenlabs.com]
- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI [ivami.com]
- 5. Identification of senecionine and senecionine N-oxide as antifertility constituents in Senecio vulgaris PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differing embryotoxic effects of senecionine and senecionine-N-oxide on the chick embryo
 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. LC-MS/MS method for determination of seneciphylline and its metabolite, seneciphylline N-oxide in rat plasma, and its application to a rat pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Toxicological Profile of Senecionine N-oxide: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163188#toxicological-profile-of-senecionine-noxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com